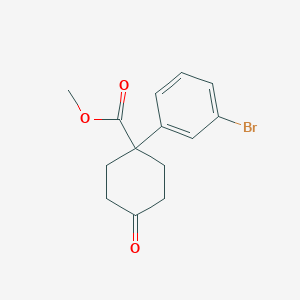![molecular formula C8H9N5 B3237291 3-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline CAS No. 138564-10-0](/img/structure/B3237291.png)
3-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline
描述
3-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline is an organic compound that features a tetrazole ring attached to a benzene ring via a methylene bridge
作用机制
Target of Action
It’s known that tetrazole derivatives can interact with a variety of biological targets due to their structural similarity to carboxylic acids .
Mode of Action
Tetrazoles, in general, are known to form hydrogen bonds with amino acids in the active pockets of their targets, which can result in encouraging binding energy .
Biochemical Pathways
Tetrazole derivatives have been associated with a wide range of biological activities, indicating that they may interact with multiple biochemical pathways .
Pharmacokinetics
Tetrazolate anions are known to be more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Result of Action
Some synthesized compounds containing tetrazole showed a significant cytotoxic effect .
Action Environment
It’s known that the stability and efficacy of many drugs can be influenced by factors such as temperature, ph, and the presence of other substances .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline typically involves the reaction of aniline derivatives with tetrazole precursorsThis reaction is often carried out under acidic conditions using catalysts such as zinc chloride or other Lewis acids .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of eco-friendly solvents and reagents is also emphasized to minimize environmental impact .
化学反应分析
Types of Reactions
3-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .
科学研究应用
3-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its antibacterial, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique electronic and photophysical properties.
相似化合物的比较
Similar Compounds
5-Phenyltetrazole: Similar in structure but lacks the aniline moiety.
1H-Tetrazole: The parent compound of the tetrazole family, simpler in structure.
3-(1H-Tetrazol-5-yl)aniline: Similar but with different substitution patterns on the benzene ring.
Uniqueness
3-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline is unique due to its combination of the tetrazole ring and aniline moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
属性
IUPAC Name |
3-(2H-tetrazol-5-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-7-3-1-2-6(4-7)5-8-10-12-13-11-8/h1-4H,5,9H2,(H,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZKMPLUUBZTSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CC2=NNN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138564-10-0 | |
| Record name | 3-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


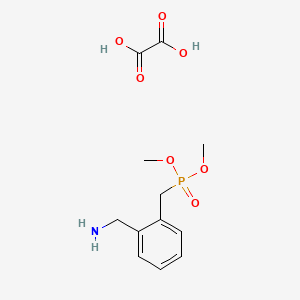
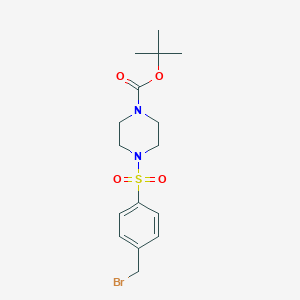
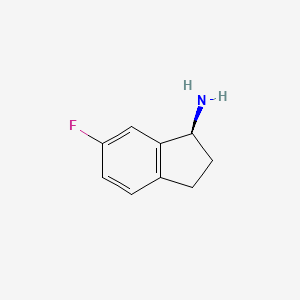
![2-Amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride](/img/structure/B3237253.png)
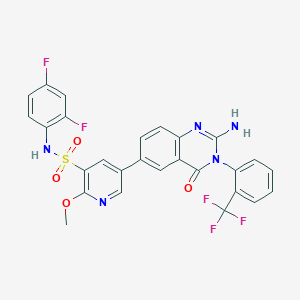

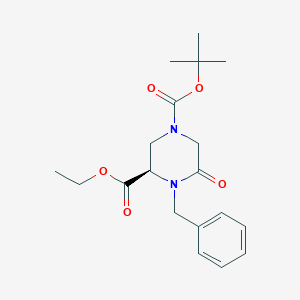
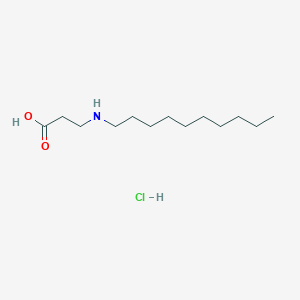
![4-(6'-Hydroxy-1',2',3',4',4a',9a'-hexahydrospiro[cyclohexane-1,9'-xanthen]-4a'-yl)-1,3-benzenediol](/img/structure/B3237273.png)
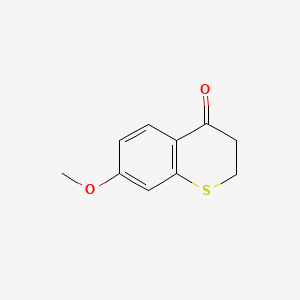
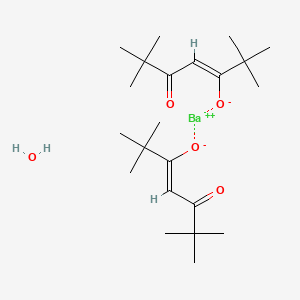
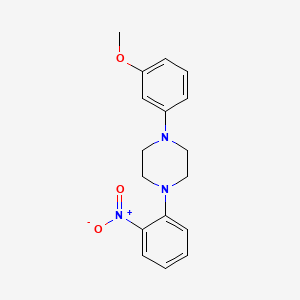
![3-[(Prop-2-en-1-yl)amino]propanenitrile, oxalic acid](/img/structure/B3237295.png)
